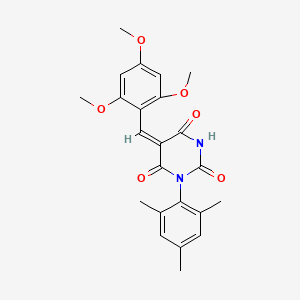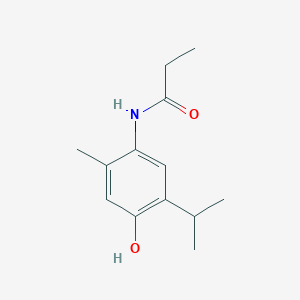![molecular formula C18H16N4O4S B4694255 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4694255.png)
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine is a chemical compound that has been extensively studied in scientific research. It is a piperazine derivative that has shown potential in various applications, including as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. In
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and beta-amyloid plaque formation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine in the brain. Inhibition of AChE is a common target for drugs used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine has been shown to have various biochemical and physiological effects. In anti-cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process involved in the growth and spread of cancer cells. In anti-inflammatory research, the compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation. In Alzheimer's disease research, the compound has been shown to reduce the formation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine in lab experiments is its potential as a multi-targeted agent. The compound has shown potential in inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and beta-amyloid plaque formation. This makes it a promising candidate for the development of drugs that can target multiple pathways in disease processes.
One limitation of using 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine in lab experiments is its low solubility in water. This can make it difficult to administer the compound in in vivo experiments. However, various methods have been developed to improve the solubility of the compound, such as the use of solubilizing agents or the development of prodrugs.
Future Directions
There are several future directions for research on 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine. One direction is the development of more potent analogs of the compound. Various analogs of the compound have been synthesized and tested for their biological activity, and some have shown improved potency compared to the parent compound.
Another direction is the development of drug delivery systems for the compound. Various drug delivery systems, such as nanoparticles or liposomes, have been developed for other drugs, and these could potentially be used to improve the delivery of 1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine in in vivo experiments.
Finally, further research is needed to fully understand the mechanism of action of the compound. This could lead to the development of more targeted drugs that can selectively inhibit specific enzymes or pathways involved in disease processes.
Scientific Research Applications
1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine has been extensively studied in scientific research for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. In anti-cancer research, the compound has shown potential in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In anti-inflammatory research, the compound has shown potential in reducing inflammation in animal models of arthritis. In Alzheimer's disease research, the compound has shown potential in reducing the formation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
properties
IUPAC Name |
furan-2-yl-[4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-17(16-5-2-10-26-16)20-6-8-21(9-7-20)18-19-15(12-27-18)13-3-1-4-14(11-13)22(24)25/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHNEYLIPSTOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
![ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B4694192.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4694198.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4694209.png)
![N~1~-allyl-N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4694210.png)
![3-[4-(4-chloro-3-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4694218.png)

![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4694239.png)
![N-[2-(benzoylamino)ethyl]-4-methylbenzamide](/img/structure/B4694242.png)
